

Spectroscopic Analysis of 2-Pyridylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pyridylacetonitrile

Cat. No.: B1294559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Pyridylacetonitrile** (CAS No. 2739-97-1), a versatile building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Pyridylacetonitrile** is $C_7H_6N_2$ with a molecular weight of 118.14 g/mol. Its structure consists of a pyridine ring substituted at the 2-position with a cyanomethyl group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for **2-Pyridylacetonitrile** are typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.

1H NMR Data

The proton NMR spectrum displays distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methylene group.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	~8.56	Doublet (d)	Not available
H-4	~7.72	Triplet of doublets (td)	Not available
H-3	~7.41	Doublet (d)	Not available
H-5	~7.26	Triplet (t)	Not available
-CH ₂ -	~3.96	Singlet (s)	Not applicable

“

Data sourced from ChemicalBook.[\[1\]](#) Note: Precise coupling constants were not available in the referenced source, but splitting patterns are consistent with typical pyridine ring systems.

¹³C NMR Data

The ¹³C NMR spectrum shows seven distinct carbon signals, corresponding to the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.

Carbon Assignment	Chemical Shift (δ) ppm
C-2 (Pyridine)	~149.8
C-6 (Pyridine)	~149.5
C-4 (Pyridine)	~137.0
C-3 (Pyridine)	~127.8
C-5 (Pyridine)	~123.3
C≡N (Nitrile)	~117.5
-CH ₂ -	~25.0

“

Note: Data represents typical chemical shifts for 2-substituted pyridines and nitriles. Definitive experimental values can be accessed from comprehensive databases such as the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Pyridylacetonitrile** is characterized by the presence of nitrile and aromatic pyridine ring vibrations.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic (Pyridine)
~2920	C-H Stretch	Aliphatic (-CH ₂ -)
~2250	C≡N Stretch	Nitrile
~1590, ~1470, ~1430	C=C, C≡N Stretch	Aromatic Ring (Pyridine)

“

Note: Peak positions are approximate and based on characteristic absorption ranges. Definitive experimental spectra can be accessed from comprehensive databases such as the Spectral Database for Organic Compounds (SDBS).[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for this compound.

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Assignment
118	100.0	[M] ⁺ (Molecular Ion)
117	1.3	[M-H] ⁺
91	17.9	[M-HCN] ⁺
78	62.5	[C ₅ H ₄ N] ⁺ (Pyridyl cation)
64	8.7	[C ₄ H ₂ N] ⁺
51	17.7	[C ₄ H ₃] ⁺

“

Data sourced from ChemicalBook.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

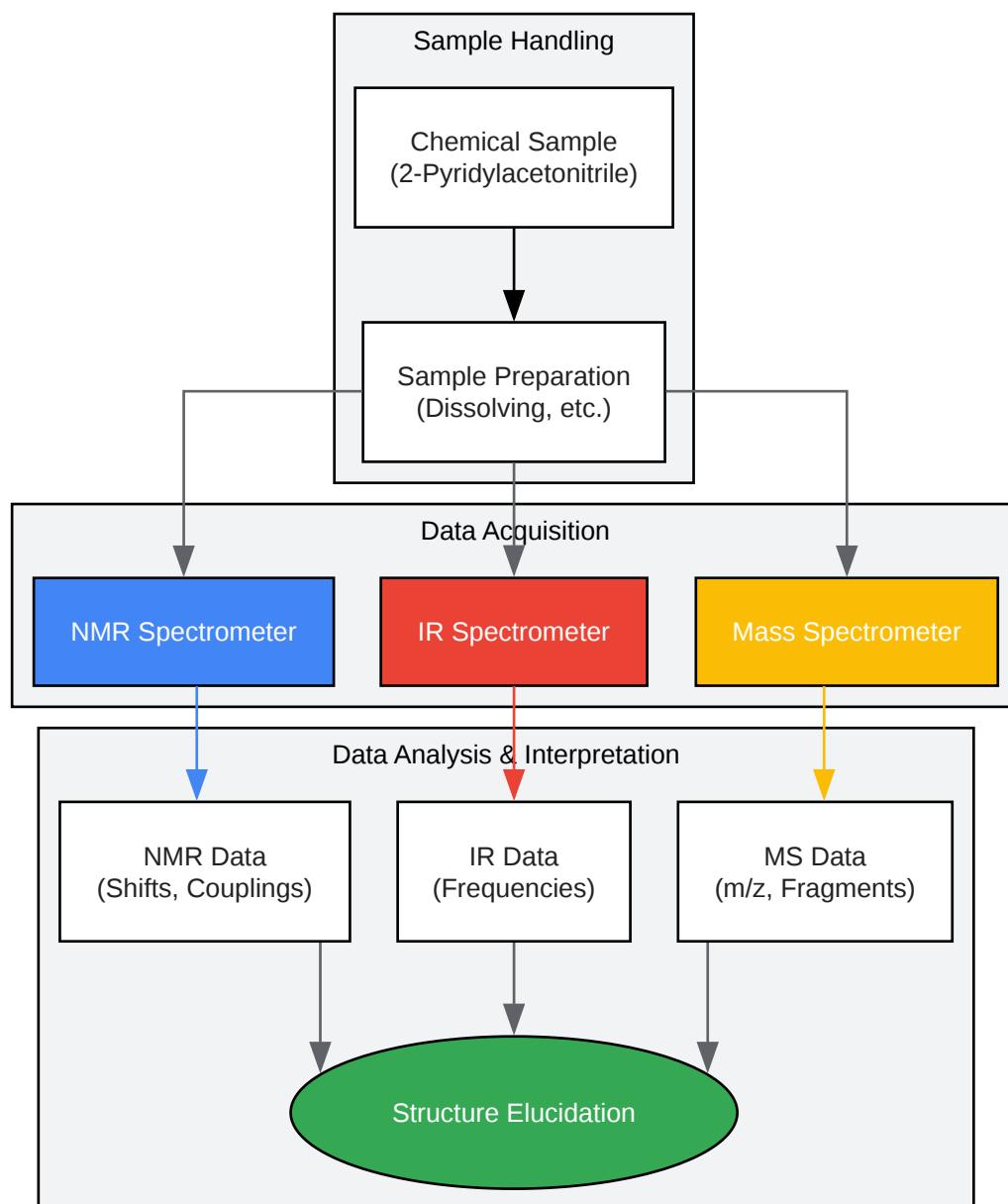
- Sample Preparation: Weigh approximately 10-20 mg of **2-Pyridylacetonitrile** for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Acquisition:

- Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and crystal absorbances.
- Sample Application: Place a small amount (a few milligrams) of solid **2-Pyridylacetonitrile** directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization - EI)


- Sample Introduction: Introduce a small amount of the **2-Pyridylacetonitrile** sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples. The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion

($[M]^+$) and various fragment ions.

- Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The logical flow from a chemical sample to structural elucidation via multiple spectroscopic techniques is a cornerstone of modern chemical analysis. The following diagram illustrates this general workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyridylacetonitrile(2739-97-1) ^{13}C NMR spectrum [chemicalbook.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Pyridylacetonitrile(2739-97-1) MS [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Pyridylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294559#spectroscopic-data-of-2-pyridylacetonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com